molecular formula C13H16O2 B2976078 2-Phenylhept-6-enoic acid CAS No. 115420-26-3

2-Phenylhept-6-enoic acid

Cat. No.: B2976078
CAS No.: 115420-26-3
M. Wt: 204.269
InChI Key: CGCWGHILDIXRMP-UHFFFAOYSA-N
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Description

2-Phenylhept-6-enoic acid is an organic compound belonging to the class of fatty acids. It is characterized by a long carbon chain with a phenyl group attached to the second carbon atom and a double bond between the sixth and seventh carbon atoms. This compound has a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylhept-6-enoic acid typically involves the reaction of hept-6-enoic acid with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of a carbon-carbon bond between the phenyl group and the second carbon atom of the hept-6-enoic acid. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylhept-6-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Alcohols, amines, acid catalysts (e.g., sulfuric acid, hydrochloric acid)

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: 2-Phenylheptanoic acid

    Substitution: Esters, amides

Scientific Research Applications

2-Phenylhept-6-enoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-phenylhept-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Phenylhept-6-enoic acid is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its similar counterparts .

Properties

IUPAC Name

2-phenylhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-5-10-12(13(14)15)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWGHILDIXRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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